

# The Discovery and First Isolation of Heavy Water: A Technical Guide

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This technical guide provides an in-depth exploration of the seminal work that led to the discovery of deuterium and the first isolation of heavy water (**deuterium oxide**, D<sub>2</sub>O). It details the experimental methodologies, presents key quantitative data, and illustrates the logical and experimental workflows involved in these landmark achievements of the early 1930s.

## Executive Summary

The early 1930s marked a pivotal moment in physical chemistry and nuclear physics with the discovery of the heavy isotope of hydrogen, named deuterium, and the subsequent isolation of heavy water. In 1931, Harold C. Urey, in collaboration with Ferdinand G. Brickwedde and George M. Murphy, provided definitive proof of deuterium's existence through a combination of cryogenic fractional distillation and atomic spectroscopy.[1][2] Building on this discovery, Urey's mentor, Gilbert N. Lewis, successfully isolated the first macroscopic sample of pure heavy water in 1933 using a multi-stage electrolytic enrichment process.[3][4] These discoveries not only earned Urey the Nobel Prize in Chemistry in 1934 but also opened new frontiers in chemical, physical, and biological research, and later became crucial in the development of nuclear technology.[1][5]

## The Discovery of Deuterium (<sup>2</sup>H)

The discovery of deuterium was predicated on the hypothesis that a heavier isotope of hydrogen existed, a notion supported by discrepancies between the chemical and physical

atomic weights of hydrogen.[1][6] Harold Urey conceived an experimental plan to concentrate this potential isotope and detect it spectroscopically.[2]

## Experimental Protocol: Fractional Distillation and Spectroscopy

The core of Urey's experiment was to enrich a sample of hydrogen in the heavier isotope by exploiting predicted differences in vapor pressure at cryogenic temperatures.[7][8]

Methodology:

- Theoretical Prediction: Urey and his colleagues calculated, based on the Debye theory of the solid state, that the hydrogen molecule containing a heavy isotope ( $^2\text{H}_2$ ) would have a lower vapor pressure than the common hydrogen molecule ( $^1\text{H}_2$ ).[7] This implied that upon evaporation of liquid hydrogen, the heavier isotope would become concentrated in the remaining liquid residue.
- Cryogenic Distillation: The experimental work was conducted at the National Bureau of Standards by Ferdinand G. Brickwedde.[1]
  - Approximately 4 to 5 liters of liquid hydrogen were placed in an evaporation flask.[1][3]
  - The liquid hydrogen was slowly evaporated near its triple point (approximately 14 K).[7]
  - The evaporation was continued until only 1 to 3 milliliters of the liquid residue remained, achieving a theoretical enrichment of 100 to 200 times.[1][3]
- Spectroscopic Analysis: The enriched samples were transported to Columbia University for analysis by Urey and George M. Murphy.
  - The hydrogen gas from the residue was excited in an electric discharge tube.
  - The emitted light was analyzed using a 21-foot concave grating spectrograph, which provided high resolution.[9]
  - The experiment focused on the Balmer series of the hydrogen atomic spectrum. The Bohr theory predicted that the spectral lines for a heavier isotope would be slightly shifted

toward shorter wavelengths (a blue shift) due to the change in the reduced mass of the electron-nucleus system.<sup>[9][10]</sup>

## Data Presentation: Spectroscopic Observations

The critical evidence for deuterium was the observation of faint satellite lines accompanying the well-known Balmer series lines of hydrogen, at the exact positions predicted for a hydrogen isotope of mass 2. The intensity of these satellite lines was significantly greater in the distilled residue compared to ordinary hydrogen.<sup>[3][11]</sup>

| Spectral Line<br>(Balmer Series) | Wavelength (H <sup>1</sup> ) (Å) | Calculated Shift<br>(Δλ) for H <sup>2</sup> (Å) | Observed Shift (Δλ)<br>in Enriched Sample<br>(Å) |
|----------------------------------|----------------------------------|---|--|
| H-α                              | 6562.8                           | -1.793  | -1.820   |
| H-β                              | 4861.3                           | -1.326  | -1.315   |
| H-γ                              | 4340.5                           | -1.185  | -1.176   |
| H-δ                              | 4101.7                           | -1.119  | -1.145   |

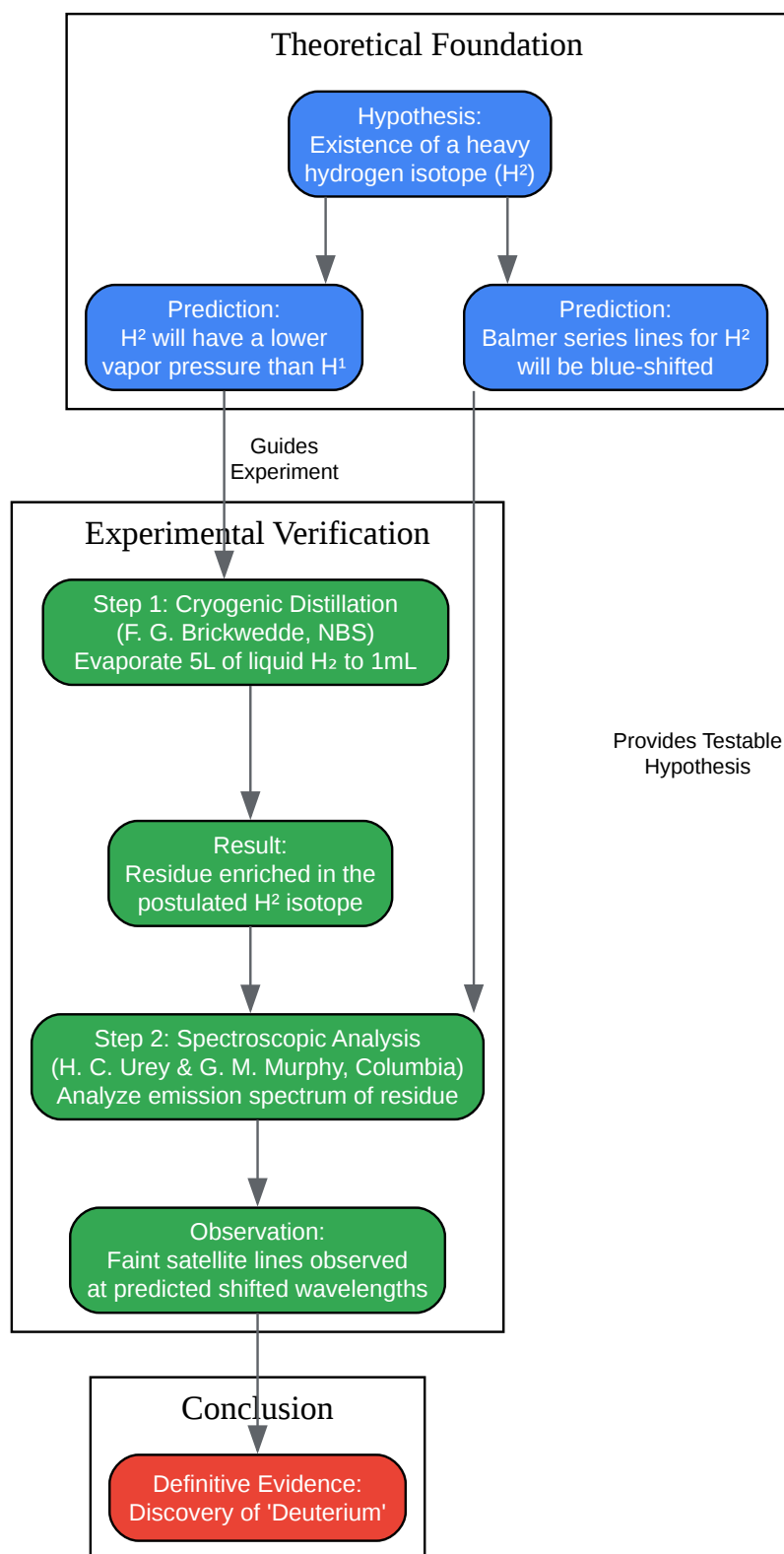
Table 1: Calculated and observed isotopic shifts in the Balmer series for deuterium.

Data sourced from Urey, Brickwedde, and Murphy's 1932 paper.

<sup>[11]</sup>

## Logical Workflow for Deuterium Discovery

The following diagram illustrates the logical and experimental sequence leading to the discovery of deuterium.



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*Workflow for the discovery of Deuterium.*

## First Isolation of Heavy Water (D<sub>2</sub>O)

Following the discovery of deuterium, the next significant challenge was to produce a pure sample of water composed of this heavy isotope. Gilbert N. Lewis at the University of California, Berkeley, achieved this in 1933.[\[4\]](#)[\[12\]](#)

## Experimental Protocol: Multi-Stage Electrolysis

Lewis's method was based on the principle of the kinetic isotope effect in the electrolysis of water, a phenomenon also noted by Edward Washburn and Urey.[\[5\]](#)[\[13\]](#) The technique relies on the fact that protium-containing water (H<sub>2</sub>O) is decomposed into hydrogen and oxygen more readily than deuterium-containing water (HDO or D<sub>2</sub>O).[\[13\]](#)

Methodology:

- **Electrolytic Cell Setup:** An electrolytic cell consists of two electrodes (a cathode and an anode) immersed in water, to which an electrolyte (such as sodium hydroxide, NaOH) is added to facilitate conductivity.[\[14\]](#)
- **Electrolysis Process:** When a direct current is passed through the water, hydrogen gas is evolved at the cathode and oxygen gas at the anode.
  - Cathode Reaction:  $2\text{H}_2\text{O} + 2\text{e}^- \rightarrow \text{H}_2 (\text{g}) + 2\text{OH}^-$
  - Anode Reaction:  $2\text{H}_2\text{O} \rightarrow \text{O}_2 (\text{g}) + 4\text{H}^+ + 4\text{e}^-$
- **Isotopic Enrichment:** The bond energy of O-D is greater than that of O-H. Consequently, the activation energy for the discharge of H<sup>+</sup> (or H from H<sub>2</sub>O) is lower than that for D<sup>+</sup> (or D from HDO). This results in the preferential liberation of the lighter <sup>1</sup>H isotope as hydrogen gas.[\[14\]](#)
- **Multi-Stage Concentration:** The residual water left after prolonged electrolysis becomes progressively enriched in D<sub>2</sub>O.[\[13\]](#) Lewis employed a cascade process:
  - A large volume of water (e.g., 20 liters) from an old commercial electrolytic cell, which had already been operating for years and was thus pre-enriched, was used as the starting material.
  - This water was electrolyzed until its volume was significantly reduced.

- The D<sub>2</sub>O-enriched residue was then transferred to a smaller cell for the next stage of electrolysis.
- This process was repeated through several stages, with the volume of water decreasing and the concentration of D<sub>2</sub>O increasing at each step.
- The final stages yielded a small sample (a fraction of a milliliter) of nearly pure heavy water.

## Data Presentation: Electrolytic Separation and Physical Properties

The efficiency of the electrolytic separation is quantified by the separation factor ( $\alpha$ ), defined as the ratio of (<sup>1</sup>H/<sup>2</sup>H) in the evolved gas to the (<sup>1</sup>H/<sup>2</sup>H) in the liquid water.

| Electrode Material | Electrolyte     | Temperature (°C) | Separation Factor ( $\alpha$ ) |
|--------------------|-----------------|------------------|--------------------------------|
| Armco Iron         | NaOH            | Ambient          | ~8                             |
| Nickel             | Acidic Solution | 15               | ~7.0                           |
| Nickel             | Acidic Solution | 95               | ~5.9                           |
| Mercury            | Acidic Solution | 15               | ~3.0                           |
| Platinum           | Acidic Solution | 15               | ~6.1                           |

Table 2:  
Representative  
electrolytic separation  
factors for  
hydrogen/deuterium.  
Values are highly  
dependent on  
electrode material,  
surface condition,  
temperature, and  
current density.<sup>[15]</sup>  
<sup>[16]</sup><sup>[17]</sup><sup>[18]</sup>

Upon isolating pure D<sub>2</sub>O, Lewis and his collaborators were the first to measure its distinct physical properties.

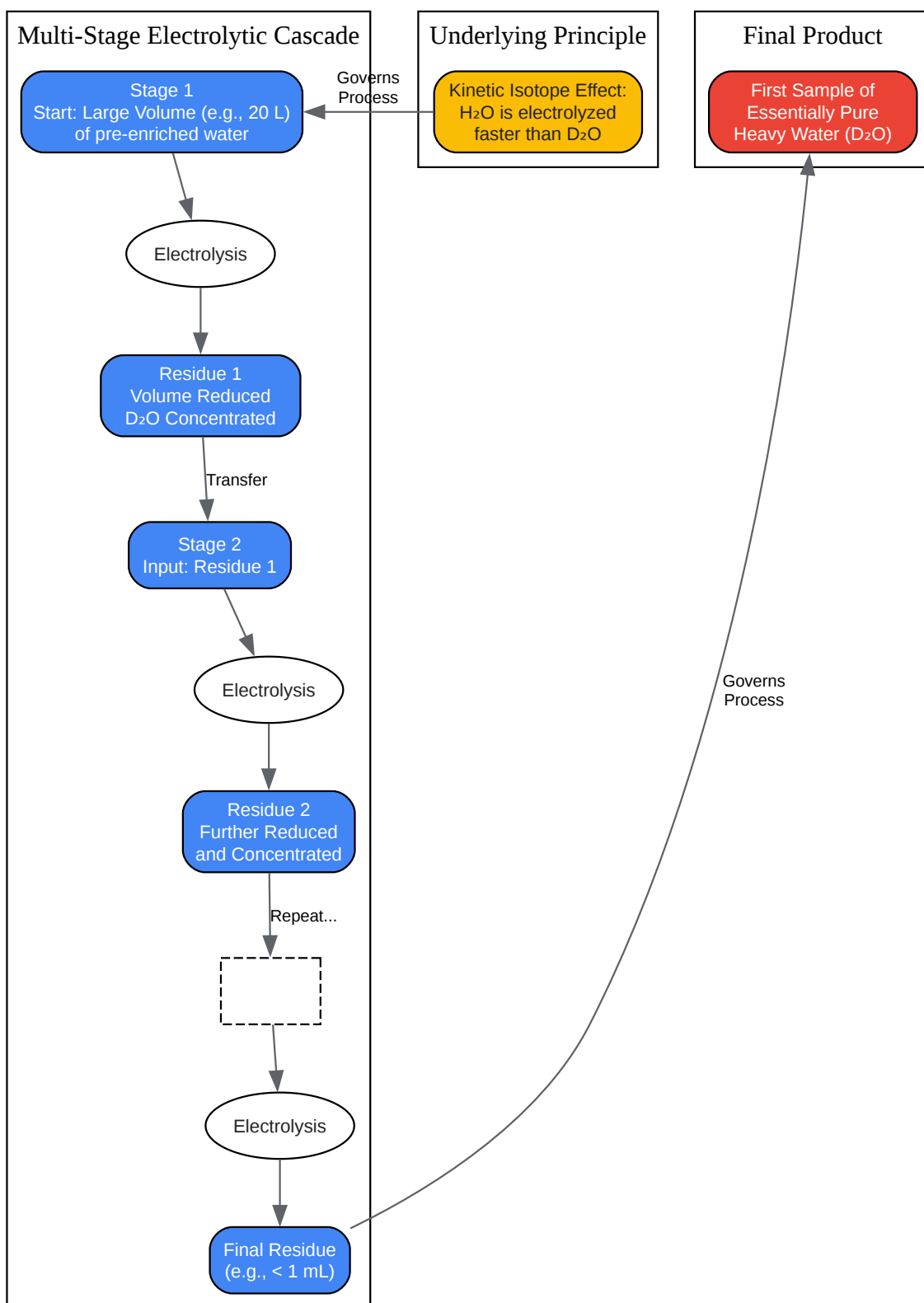
| Property                            | Light Water (H <sub>2</sub> O) | Heavy Water (D <sub>2</sub> O) |
|-------------------------------------|--------------------------------|--------------------------------|
| Molar Mass ( g/mol )                | 18.015                         | 20.028                         |
| Density at 20°C (g/mL)              | 0.9982                         | 1.1056                         |
| Melting Point (°C)                  | 0.00                           | 3.82                           |
| Boiling Point (°C)                  | 100.00                         | 101.42                         |
| Temperature of Maximum Density (°C) | 3.98                           | 11.6                           |

Table 3: Comparison of the physical properties of light water and heavy water.

## Experimental Workflow for Heavy Water Isolation

The diagram below outlines the cascade process used by G.N. Lewis to isolate heavy water.





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*Cascade workflow for the isolation of  $D_2O$  by electrolysis.*

## Conclusion

The tandem achievements of Urey's discovery of deuterium and Lewis's isolation of heavy water stand as pillars of 20th-century science. The meticulous application of thermodynamic principles, cryogenic techniques, high-resolution spectroscopy, and electrochemistry enabled the identification and purification of this unique isotopic substance. The methodologies developed laid the groundwork for large-scale production and opened the door to the use of deuterium and heavy water as tracers in biochemical research, as moderators in nuclear reactors, and as solvents in NMR spectroscopy, applications that continue to be of vital importance to the scientific and drug development communities today.

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